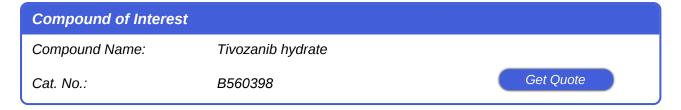


## Tivozanib Hydrate in Murine Models: Application Notes and Protocols for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **tivozanib hydrate** in mouse models for preclinical cancer research. The included protocols are based on established methodologies and published studies to ensure reproducibility and accuracy in experimental design.

### **Introduction to Tivozanib Hydrate**

Tivozanib is a potent and selective oral tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3][4][5] By inhibiting these receptors, tivozanib effectively blocks the VEGF signaling pathway, a critical mediator of angiogenesis, which is the formation of new blood vessels that tumors require for growth and metastasis.[1][6][7] Its high selectivity for VEGFRs may contribute to a more favorable safety profile compared to other TKIs with broader target ranges.[1] Preclinical studies in various mouse xenograft models have demonstrated significant anti-tumor activity, leading to its investigation and approval for certain human cancers.[6]

## **Quantitative Data Summary**

The following tables summarize the dosages and administration schedules of **tivozanib hydrate** used in various mouse models as reported in preclinical studies.

Table 1: Tivozanib Hydrate Monotherapy in Mouse Xenograft Models



Tumor Model (Cell Line)	Mouse Strain	Tivozanib Hydrate Dose (mg/kg/day)	Administrat ion Route	Treatment Schedule	Key Findings
Calu-6 (Lung Carcinoma)	Athymic Nude	0.04 - 1	Oral	Daily for 14- 21 days	Inhibition of tumor growth, angiogenesis, and vascular permeability. [3]
MX-1 (Breast Cancer)	Nude	20	Oral	Daily	Robust tumor growth inhibition.
Her2- engineered (Breast Cancer)	Nude	5	Oral	Daily	Modest tumor growth inhibition.
Choroidal Neovasculari zation	C57BL/6	1	Oral	Daily	Suppressed development and regression of established CNV.

Table 2: Tivozanib Hydrate in Combination Therapy in Mouse Xenograft Models



Tumor Model (Cell Line)	Mouse Strain	Tivozanib Hydrate Dose (mg/kg/da y)	Combinat ion Agent(s) & Dose	Administr ation Route	Treatmen t Schedule	Key Findings
Her2- engineered (Breast Cancer)	Nude	5	Capecitabi ne (300 mg/kg/day)	Oral	Tivozanib: Daily; Capecitabi ne: 14 days on, 7 days off	Complete tumor growth inhibition.
MX-1 (Breast Cancer)	Nude	20	5-FU (100 mg/kg) or Docetaxel (10 mg/kg)	Oral (Tivozanib) , TBD (Chemo)	Tivozanib: Daily; Chemo: Weekly for 3 weeks	Enhanced anti-cancer effects compared to monothera py.

## Experimental Protocols Preparation of Tivozanib Hydrate for Oral Administration

#### Materials:

- Tivozanib hydrate powder
- Dimethyl sulfoxide (DMSO)
- Sterile Phosphate-Buffered Saline (PBS), pH 7.2 or Corn oil
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)



#### Protocol:

- Stock Solution Preparation:
  - Aseptically weigh the required amount of tivozanib hydrate powder.
  - Dissolve the powder in 100% DMSO to create a concentrated stock solution. Tivozanib hydrate is soluble in DMSO at approximately 25 mg/mL.
  - Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication can aid in dissolution.
  - Store the stock solution at -20°C for long-term storage.
- Working Solution Preparation (for daily use):
  - · Aqueous-based vehicle:
    - Thaw the DMSO stock solution.
    - For a final solution with a low percentage of DMSO (e.g., <10%), dilute the stock solution in sterile PBS (pH 7.2).
    - It is recommended to prepare this working solution fresh daily and not to store it for more than one day.
  - Oil-based vehicle:
    - Thaw the DMSO stock solution.
    - Dilute the stock solution in corn oil to the final desired concentration.
  - Vortex the working solution thoroughly before each administration to ensure a homogenous suspension.

## Subcutaneous Xenograft Tumor Model Protocol (Example: Calu-6)



#### Materials:

- Calu-6 human lung carcinoma cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Sterile PBS
- Trypsin-EDTA
- Matrigel®
- Athymic nude mice (4-6 weeks old)
- 1 mL syringes with 27-gauge needles
- · Digital calipers

#### Protocol:

- Cell Preparation:
  - Culture Calu-6 cells in complete medium until they reach 70-80% confluency.
  - Harvest the cells by trypsinization, followed by neutralization with complete medium.
  - Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.
  - Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x
     10^7 cells/mL. Keep the cell suspension on ice.
- Tumor Implantation:
  - Anesthetize the athymic nude mice.
  - $\circ~$  Subcutaneously inject 100  $\mu L$  of the cell suspension (containing 1 million cells) into the right flank of each mouse.
- Tumor Growth Monitoring:



- Allow the tumors to establish and grow.
- Measure the tumor dimensions 2-3 times per week using digital calipers.
- Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.
- Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm<sup>3</sup>.

### **Oral Administration of Tivozanib Hydrate**

#### Materials:

- Prepared tivozanib hydrate working solution
- Appropriate sized oral gavage needles (e.g., 20-22 gauge, straight or curved)
- 1 mL syringes

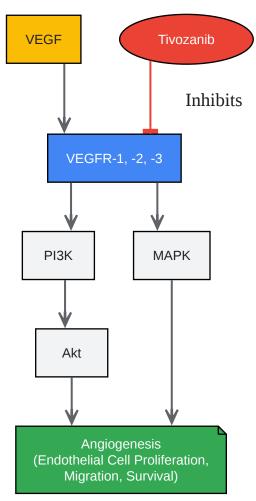
#### Protocol:

- Animal Handling:
  - Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.
- Gavage Procedure:
  - Draw the calculated dose of the tivozanib working solution into a 1 mL syringe fitted with an oral gavage needle.
  - Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
  - Gently advance the needle until it reaches the stomach.
  - Slowly administer the solution.
  - Carefully withdraw the gavage needle.



 Monitor the mouse for a short period after administration to ensure there are no signs of distress.

# Visualizations Tivozanib Signaling Pathway

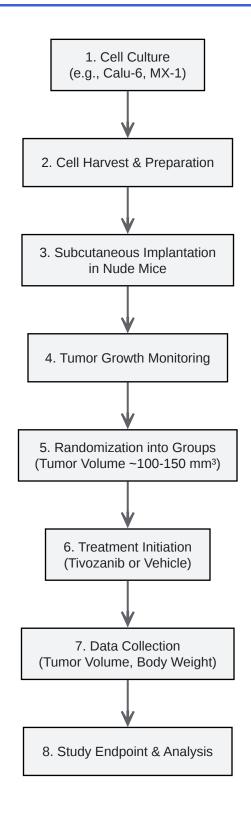


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Caption: Tivozanib inhibits VEGFR, blocking downstream PI3K/Akt and MAPK signaling to reduce angiogenesis.

### **Experimental Workflow for Tivozanib Efficacy Study**



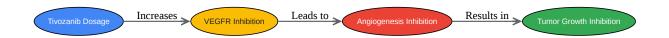


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Caption: Workflow for evaluating tivozanib efficacy in a subcutaneous mouse xenograft model.

## **Tivozanib Dosage and Anti-Tumor Effect Relationship**





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Caption: The logical relationship between increasing tivozanib dosage and the resulting antitumor effect.

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